Cas no 63763-48-4 (1,2-Ethanediamine, N'-(5-chloro-2-pyridinyl)-N,N-dimethyl-)
63763-48-4 structure
Product Name:1,2-Ethanediamine, N'-(5-chloro-2-pyridinyl)-N,N-dimethyl-
CAS-nummer:63763-48-4
MF:C9H14ClN3
MW:199.680560588837
CID:1667761
PubChem ID:20339546
Update Time:2024-08-30
1,2-Ethanediamine, N'-(5-chloro-2-pyridinyl)-N,N-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Ethanediamine, N'-(5-chloro-2-pyridinyl)-N,N-dimethyl-
- 5-chloro-N-(2-(dimethylamino)ethyl)pyridin-2-amine
- 1,2-Ethanediamine, N2-(5-chloro-2-pyridinyl)-N1,N1-dimethyl-
- 2-(2-Dimethylaminoethylamino)-5-chloropyridine
- 63763-48-4
- SASFPLRUXYONGH-UHFFFAOYSA-N
- DA-04119
- SCHEMBL11446598
-
- Inchi: 1S/C9H14ClN3/c1-13(2)6-5-11-9-4-3-8(10)7-12-9/h3-4,7H,5-6H2,1-2H3,(H,11,12)
- InChI-sleutel: SASFPLRUXYONGH-UHFFFAOYSA-N
- LACHT: C(N(C)C)CNC1=NC=C(Cl)C=C1
Berekende eigenschappen
- Exacte massa: 199.08782
- Monoisotopische massa: 199.088
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 4
- Complexiteit: 141
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.8
- Topologisch pooloppervlak: 28.2A^2
Experimentele eigenschappen
- Dichtheid: 1.168±0.06 g/cm3(Predicted)
- Kookpunt: 316.7±32.0 °C(Predicted)
- PSA: 28.16
- pka: 8.97±0.28(Predicted)
1,2-Ethanediamine, N'-(5-chloro-2-pyridinyl)-N,N-dimethyl- Gerelateerde literatuur
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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